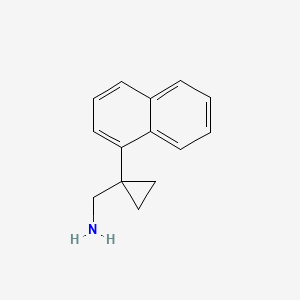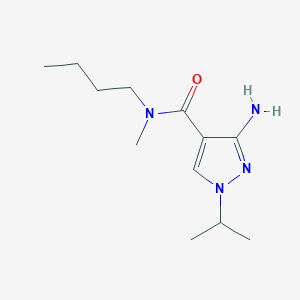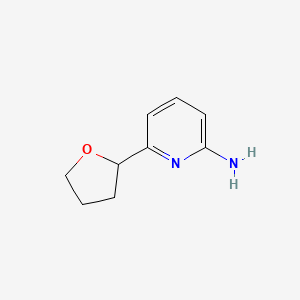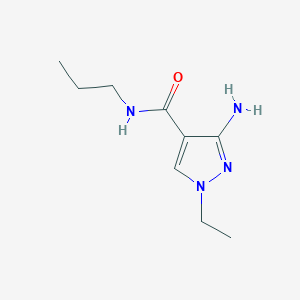
1-(1-Naphthyl)cyclopropanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthyl)cyclopropanemethanamine is a chemical compound with the molecular formula C14H15N It is a research chemical known for its unique structure, which includes a naphthyl group attached to a cyclopropane ring via a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)cyclopropanemethanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of naphthyl ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles like amines or halides under mild conditions.
Major Products Formed:
Oxidation: Naphthyl ketones.
Reduction: Amine derivatives.
Substitution: Functionalized naphthyl compounds.
Aplicaciones Científicas De Investigación
1-(1-Naphthyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Naphthyl)cyclopropanemethanamine involves its interaction with various molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity. The methanamine linkage allows for hydrogen bonding with target molecules, enhancing its specificity and potency.
Comparación Con Compuestos Similares
1-Naphthylamine: Shares the naphthyl group but lacks the cyclopropane ring.
1-Naphthol: Contains a hydroxyl group instead of the methanamine linkage.
1-Naphthyl isothiocyanate: Features an isothiocyanate group in place of the methanamine linkage.
Uniqueness: 1-(1-Naphthyl)cyclopropanemethanamine is unique due to its combination of a naphthyl group, cyclopropane ring, and methanamine linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
(1-naphthalen-1-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10,15H2 |
Clave InChI |
QQDSRHJHSWYOND-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737097.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737103.png)

![1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737107.png)

![3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737153.png)
![benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737160.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)
![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11737181.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737187.png)
